![molecular formula C16H24ClN5O B2441194 N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride CAS No. 1573036-20-0](/img/structure/B2441194.png)

N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

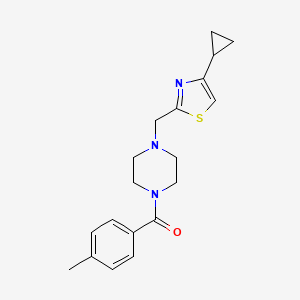

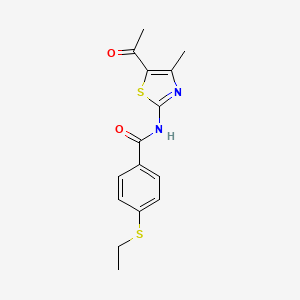

“N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride” is a chemical compound, but there is limited information available about it. It’s important to note that the name suggests it contains a benzotriazole moiety, a cycloheptyl group, and a carboxamide group .

Molecular Structure Analysis

The InChI code for a similar compound, “N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride”, is "1S/C18H30N4O.2ClH/c19-18(11-6-1-2-7-12-18)14-20-17(23)16-10-13-22(21-16)15-8-4-3-5-9-15;;/h10,13,15H,1-9,11-12,14,19H2,(H,20,23);2*1H" . This suggests that the compound has a complex structure with multiple functional groups.Physical And Chemical Properties Analysis

The molecular weight of a similar compound, “N-[(1-aminocycloheptyl)methyl]-1-cyclohexyl-1H-pyrazole-3-carboxamide dihydrochloride”, is 391.38 . No further physical or chemical properties could be found.Scientific Research Applications

Synthetic Methodologies and Characterization

Benzotriazole Derivatives Synthesis : A study detailed the synthesis and structural characterization of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives, showcasing a method that might be relevant for synthesizing related compounds like N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide; hydrochloride. These compounds were evaluated for cytotoxic effects on breast cancer cell lines, highlighting their potential in medicinal chemistry (Kelly et al., 2007).

Carboxamide Anchoring for Peptide Synthesis : Another significant application is the development of acid-labile anchoring linkages for solid-phase synthesis of C-terminal peptide amides. This methodology facilitates the synthesis of peptides, potentially implicating the utility of related carboxamide compounds in peptide synthesis (Albericio & Bárány, 2009).

Potential Biological Activities

Cytotoxic Activities : Some studies have focused on the cytotoxic activities of benzotriazole derivatives, suggesting that compounds synthesized with similar methodologies could possess biological activities relevant to cancer research. For instance, certain N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives were synthesized and shown to exhibit cytotoxic effects on breast cancer cell lines, suggesting a pathway for the development of anticancer agents (Butler et al., 2013).

Antimicrobial and Antitumor Activities : Enaminones, which share functional relevance with benzotriazole derivatives, have been used as building blocks for synthesizing compounds with noted antitumor and antimicrobial activities. This highlights the potential of benzotriazole derivatives in contributing to the development of new therapeutic agents (Riyadh, 2011).

properties

IUPAC Name |

N-[(1-aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O.ClH/c1-21-14-7-6-12(10-13(14)19-20-21)15(22)18-11-16(17)8-4-2-3-5-9-16;/h6-7,10H,2-5,8-9,11,17H2,1H3,(H,18,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTFDAHFJJXQNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)NCC3(CCCCCC3)N)N=N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441111.png)

![4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2441113.png)

![3-[(3-methyl-2-pyridinyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B2441120.png)

![butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2441123.png)

![N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2441126.png)

![1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2441128.png)